(3-Bromobenzoyl)pyrrolidine
Overview
Description
“(3-Bromobenzoyl)pyrrolidine” is an organic compound that consists of a benzene ring, a pyrrolidine ring, and a bromine atom attached to the benzene ring at the meta position. It has a molecular weight of 254.13 .
Synthesis Analysis
“(3-Bromobenzoyl)pyrrolidine” can be synthesized in several ways, including the reaction of pyrrolidine with 3-bromobenzoyl chloride or via the Suzuki-Miyaura cross-coupling reaction. The synthesis of pyrrolidines has been widely studied and various methods have been developed .Molecular Structure Analysis
The molecular formula of “(3-Bromobenzoyl)pyrrolidine” is C11H12BrNO . The InChI code is 1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 .Physical And Chemical Properties Analysis
“(3-Bromobenzoyl)pyrrolidine” is a white crystalline solid with a molecular weight of 289.17 g/mol. It has a melting point of 119-121°C and a boiling point of 492.6°C. The compound is slightly soluble in water and highly soluble in organic solvents such as ethanol and acetone. Its density is predicted to be 1.469±0.06 g/cm3 .Scientific Research Applications
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Drug Discovery
- Summary of Application : (3-Bromobenzoyl)pyrrolidine is used in drug discovery as a versatile scaffold for novel biologically active compounds . It’s particularly useful due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
- Methods of Application : The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used, such as proline derivatives .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
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Materials Science
- Summary of Application : (3-Bromobenzoyl)pyrrolidine can also be used in materials science, although the specific applications in this field are not detailed in the sources I found.
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Catalysis
- Summary of Application : In the field of catalysis, (3-Bromobenzoyl)pyrrolidine can be used, but the specific applications and methods are not detailed in the sources I found.
properties
IUPAC Name |
(3-bromophenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWDUMGAQDJYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354197 | |
Record name | (3-BROMOBENZOYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromobenzoyl)pyrrolidine | |
CAS RN |
346721-91-3 | |
Record name | (3-BROMOBENZOYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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